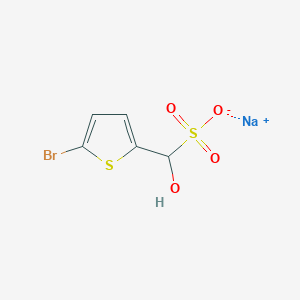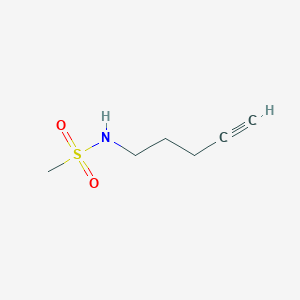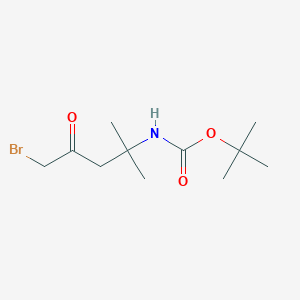
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid (BFCDA) is a compound that has been the subject of much scientific research due to its unique properties. BFCDA is a halogenated carboxylic acid, and is of particular interest due to its potential applications in organic synthesis and pharmaceuticals.
Scientific Research Applications
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model compound for studying the structure and properties of halogenated carboxylic acids. It has also been used to study the effects of halogenation on the reactivity of carboxylic acids, and to investigate the effects of halogenation on the pharmacological properties of compounds.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid is not fully understood. However, it is believed that the halogenation of the carboxylic acid group increases the reactivity of the molecule, allowing it to react with other molecules more readily. This increased reactivity is thought to be responsible for the various scientific applications of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that it can act as an inhibitor of certain enzymes, and can also act as an agonist for certain receptors. It has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid in laboratory experiments include its low cost, its availability, and its relatively simple synthesis. However, there are some limitations to using this compound in laboratory experiments. It is highly reactive, and can react with other compounds in the reaction mixture, leading to unwanted side reactions. It is also toxic, and should be handled with appropriate safety precautions.
Future Directions
The potential future directions for research on 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid include further exploration of its biochemical and physiological effects, investigation of its potential applications in organic synthesis and pharmaceuticals, and development of new methods for synthesizing this compound in a laboratory setting. Additionally, further research could be conducted to explore the effects of halogenation on the reactivity and pharmacological properties of carboxylic acids.
Synthesis Methods
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid can be synthesized in a number of different ways. One method involves the reaction of 3-bromo-4-chlorophenol with difluoroacetic acid in the presence of a catalytic amount of sulfuric acid. The reaction is carried out at room temperature, and the resulting product is a white solid. This method is simple and efficient and can be used to synthesize this compound in a laboratory setting.
properties
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF2O2/c9-5-3-4(1-2-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSXMZKYPFUJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)

![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)




![tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate](/img/structure/B6599004.png)
![4-methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6599015.png)